molecular formula C17H11N3OS2 B2890420 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477326-80-0

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2890420
CAS RN: 477326-80-0
M. Wt: 337.42
InChI Key: JNCLDVJKWDDFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C14H10N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials and for their biological potential . A structural study has been carried out on N - (1,3-benzothiazol-2-yl)-4- (halogenobenzenesulfonyl)-hydrazides .


Chemical Reactions Analysis

Benzothiazole derivatives have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .

Scientific Research Applications

Anti-Inflammatory Properties

Benzothiazole derivatives have been studied for their potential anti-inflammatory effects. Novel compounds synthesized from benzothiazole have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process . These findings suggest that N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide could be a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

The benzothiazole moiety is known to possess antimicrobial properties. Research has indicated that benzothiazole derivatives can act as bacterial DNA gyrase B inhibitors, which is crucial in the replication of bacterial DNA . This property could be harnessed to develop new antibiotics that target resistant strains of bacteria.

Antitumor and Cytotoxic Activity

Compounds containing the benzothiazole structure have been evaluated for their antitumor and cytotoxic activities. These compounds have shown potential in inhibiting the proliferation of various cancer cell lines, indicating that N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide could be explored further for cancer treatment applications .

Neuroprotective Effects

Thiazole derivatives have been associated with neuroprotective effects. They have been studied for their potential to protect neuronal cells against damage and degeneration. This could lead to applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Optical Materials

Benzothiazole compounds have been investigated for their use in optical materials due to their unique light-emitting properties. They have potential applications in organic light-emitting diodes (OLEDs) and other photonic devices .

Antiviral Properties

Some benzothiazole derivatives have demonstrated antiviral activities, including against HIV. The exploration of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide in this context could contribute to the development of new antiviral medications .

Analgesic Effects

The analgesic properties of thiazole derivatives have been documented, suggesting their use in pain management. Further research into the specific mechanisms of action of benzothiazole compounds could lead to new pain-relieving drugs .

Antioxidant Capacity

Thiazoles are also known for their antioxidant capacity, which is important in combating oxidative stress in the body. This property could be beneficial in developing treatments for conditions caused by oxidative damage .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS2/c21-15(11-6-2-1-3-7-11)20-17-19-13(10-22-17)16-18-12-8-4-5-9-14(12)23-16/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCLDVJKWDDFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.